![molecular formula C19H23NO4 B385228 N-(2-甲氧基-5-甲基苯基)-4,7,7-三甲基-2,3-二氧代双环[2.2.1]庚烷-1-甲酰胺 CAS No. 622355-55-9](/img/structure/B385228.png)

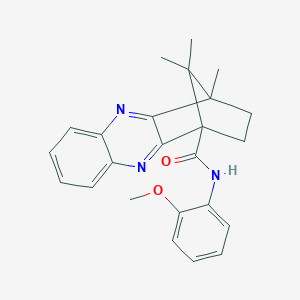

N-(2-甲氧基-5-甲基苯基)-4,7,7-三甲基-2,3-二氧代双环[2.2.1]庚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazole-bearing compound known for its diverse pharmacological effects including potent antileishmanial and antimalarial activities . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The synthesis of similar compounds involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

The observed stereochemical result of the reaction is interpreted in terms of epimerization in the C1 and C4 centers of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)-tetrahydrofuran-2-yl]prop-2-enoate, which ultimately leads to the cyclized β,β’-cis diastereomer of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)-tetrahydrofuran-2-yl]prop-2-enoate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be calculated using any chemical identifier or molecular structure on a website and provide estimated physicochemical property data based on the reliable QSPR and ANN .科学研究应用

Organic Synthesis and Boron Chemistry

- Borate Linkages : N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide contains borate and sulfonamide groups. Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as intermediates in various transformation processes .

- Drug Synthesis : Boronic acid compounds are commonly used in drug synthesis. They protect diols, participate in asymmetric synthesis of amino acids, and contribute to Diels–Alder and Suzuki coupling reactions. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs .

Fluorescent Probes and Sensing Applications

- Fluorescence Sensing : N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can act as a fluorescent probe. It helps identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines .

Drug Delivery Systems

- Boronic Ester Bonds : These bonds, formed by borate linkages, find applications in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Examples include drug–polymer coupling, polymer micelles, and mesoporous silica .

Materials Science and Polymer Chemistry

- Two-Color Patterning : N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide derivatives could be useful in materials science. For instance, they may contribute to two-color patterned films. Researchers have explored this concept using poly[2-methoxy-5-(2’-ethylhexyloxy)–p-phenylene vinylene] (MEHPPV) .

Precursor Chemistry

- Isocyanate Derivatives : The compound’s isocyanate functionality allows for further synthetic transformations. For example, it may be used in the synthesis of other compounds, such as σ2 receptor ligands .

Chemical Reactions and Mechanisms

- DFT Studies : Density functional theory (DFT) calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals of N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide. These studies help elucidate its physical and chemical properties .

作用机制

安全和危害

未来方向

Unsubstituted 7-oxabicyclo[2.2.1]heptane (1,4-epoxycyclohexane, or 7-oxanorbornane) and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene- 7-oxanorbornane has been used in radical-induced alkene polymerizations . These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .

属性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-11-6-7-13(24-5)12(10-11)20-16(23)19-9-8-18(4,17(19,2)3)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUVUVPMFYUPLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]pentanamide](/img/structure/B385146.png)

![Ethyl (4-butoxy-3-methoxyphenyl)[(ethoxycarbonyl)amino]methylcarbamate](/img/structure/B385149.png)

methylcarbamate](/img/structure/B385150.png)

![N-(5-chloro-2-pyridinyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385152.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide](/img/structure/B385155.png)

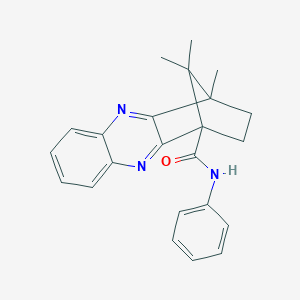

![N-(2-Bromophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385157.png)

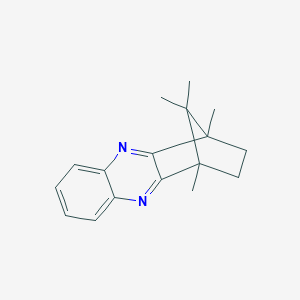

![N-(4-Acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385160.png)

![N-(4-Fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385161.png)

![N-(2-Chlorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385164.png)

![N-{(3-methoxy-4-propoxyphenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B385167.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385168.png)